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Compound of Interest

Compound Name: 1-Methylacenaphthylene

Cat. No.: B15367223

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and
characteristics of 1-Methylacenaphthylene. Due to the limited availability of specific
experimental data in publicly accessible literature, this guide combines known data with

theoretical predictions and generalized experimental protocols relevant to a compound of this
nature.

Core Chemical and Physical Properties

1-Methylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with a methyl group
substituent. Its fundamental properties are summarized below.

Table 1: Fundamental Properties of 1-Methylacenaphthylene
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Property Value Source

IUPAC Name 1-methylacenaphthylene PubChem[1]

Synonyms Acenaphthylene, 1-methyl- Cheméo[2]

CAS Number 58548-38-2 PubChem[1]

Molecular Formula Ci3H1o Cheméo, PubChem[1][2]
Molecular Weight 166.22 g/mol Cheméo, PubChem[1][2]

Table 2: Predicted Physicochemical Properties of 1-Methylacenaphthylene
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Property Value Unit Source (Method)
Normal Boiling Point i
) 563.74 K Cheméo (Joback)[2]
(Tboil)
Enthalpy of
o 50.78 kJ/mol Cheméo (Joback)[2]
Vaporization (AvapH®)
Enthalpy of Fusion i
19.71 kJ/mol Cheméo (Joback)[2]
(AfusH®)
Standard Gibbs Free
Energy of Formation 359.27 kJ/mol Cheméo (Joback)[2]
(AfG®)
Enthalpy of Formation
at Standard 238.62 kJ/mol Cheméo (Joback)[2]
Conditions (AfH°gas)
LogP (Octanol/Water i )
- o 3.714 Cheméo (Crippen)[2]
Partition Coefficient)
Water Solubility i )
-4.55 mol/Il Cheméo (Crippen)[2]
(log10WS)
McGowan's
o Cheméo (McGowan)
Characteristic Volume  135.650 mi/mol 2]
(McVol)
Critical Temperature i
787.31 K Cheméo (Joback)[2]
(Te)
Critical Pressure (Pc) 3224.64 kPa Cheméo (Joback)[2]
Critical Volume (Vc) 0.479 m3/kmol Cheméo (Joback)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 1-Methylacenaphthylene

are not readily available in peer-reviewed literature. However, a plausible synthetic route is the

Friedel-Crafts alkylation of acenaphthene. A general procedure for such a reaction is outlined

below.
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2.1. Hypothetical Synthesis via Friedel-Crafts Alkylation

The introduction of a methyl group onto the acenaphthene core can be conceptually achieved
through a Friedel-Crafts alkylation reaction.[3][4][5][6] This electrophilic aromatic substitution
would involve the reaction of acenaphthene with a methylating agent in the presence of a
Lewis acid catalyst.

Generalized Protocol:

» Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acenaphthene and a suitable
anhydrous solvent (e.g., carbon disulfide or a nitroalkane).

o Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such
as anhydrous aluminum chloride (AICIs), in portions.

o Addition of Alkylating Agent: While maintaining the low temperature, add a methylating agent
(e.g., methyl chloride or methyl iodide) dropwise to the stirred suspension.

o Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive
the reaction to completion. Monitor the reaction progress using thin-layer chromatography
(TLC).

e Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it
over a mixture of crushed ice and concentrated hydrochloric acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash
the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

e Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced
pressure to obtain the crude product.

2.2. Purification
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The crude product, a mixture of mono- and poly-alkylated acenaphthenes and unreacted
starting material, would require purification. Column chromatography is a standard method for
the separation of such aromatic compounds.[7][8]

Generalized Protocol for Column Chromatography:

o Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or
alumina, slurried in a non-polar solvent (e.g., hexane).

o Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent
and load it onto the top of the column.

» Elution: Elute the column with a non-polar solvent or a gradient of solvents with increasing
polarity (e.g., a hexane/ethyl acetate mixture).

e Fraction Collection: Collect fractions and monitor their composition using TLC.

« |solation: Combine the fractions containing the pure 1-Methylacenaphthylene and
evaporate the solvent to yield the purified product.

Spectroscopic Characterization

Comprehensive, experimentally-derived spectra for 1-Methylacenaphthylene are not widely
available. This section provides the available experimental data and outlines the expected
spectral characteristics based on the compound's structure, along with general methodologies
for acquiring such data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. 13C NMR Spectroscopy

Experimentally determined 3C NMR chemical shifts for 1-Methylacenaphthylene are available
from the Human Metabolome Database.

Table 3: Experimental 23C NMR Chemical Shifts for 1-Methylacenaphthylene
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Chemical Shift (ppm)

14.1

123.6

124.7

1251

127.2

127.3

127.8

128.0

128.8

130.6

139.1

140.2

145.7

General Experimental Protocol for 13C NMR:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-
Methylacenaphthylene in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR
tube.

o Data Acquisition: Acquire the 3C NMR spectrum on a spectrometer operating at a standard
frequency (e.g., 75, 100, or 125 MHz). Use a standard pulse program with proton
decoupling.

o Data Processing: Process the resulting free induction decay (FID) with an appropriate
window function and Fourier transform to obtain the frequency-domain spectrum. Reference
the spectrum to the solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).
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3.1.2. *H NMR Spectroscopy

Specific tH NMR data for 1-Methylacenaphthylene is not readily available. However, the
expected proton signals can be predicted based on its structure.[9][10][11]

« Aromatic Protons: The protons on the acenaphthylene ring system are expected to appear in
the downfield region, typically between & 7.0 and 8.0 ppm. The splitting patterns will be
complex due to spin-spin coupling between adjacent protons.

o Methyl Protons: The protons of the methyl group are expected to appear as a singlet in the
upfield region, likely between 6 2.3 and 2.7 ppm.

General Experimental Protocol for tH NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent
as for 13C NMR.

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer (e.g., 300, 400, or 500
MHz).

o Data Processing: Process the FID and reference the spectrum similarly to the 3C NMR.
3.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for 1-Methylacenaphthylene is not available. The expected
characteristic absorption bands are:[12][13]

Aromatic C-H Stretch: Weak to medium bands above 3000 cm™1.

Aliphatic C-H Stretch: Bands just below 3000 cm~1 for the methyl group.

C=C Aromatic Ring Stretching: Several bands in the 1600-1450 cm~1 region.

C-H Bending (out-of-plane): Strong bands in the 900-675 cm~* region, the exact position of
which can be indicative of the substitution pattern on the aromatic rings.

General Experimental Protocol for FTIR:
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o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by mixing
a small amount of the solid sample with dry KBr powder and pressing it into a transparent
disk.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum for 1-Methylacenaphthylene is not available. As a polycyclic aromatic
hydrocarbon, it is expected to exhibit strong absorption in the UV region due to 1t-1t* electronic
transitions of the conjugated system.[14][15] The spectrum would likely show multiple
absorption bands, with the A(max) influenced by the extent of conjugation.

General Experimental Protocol for UV-Vis:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, hexane, or cyclohexane).

o Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis
spectrophotometer over a range of approximately 200-400 nm.

3.4. Mass Spectrometry (MS)

An experimental mass spectrum for 1-Methylacenaphthylene is not available. The expected
features are:[16][17][18]

e Molecular lon Peak (M*e): A prominent peak at m/z = 166, corresponding to the molecular
weight of the compound.

o Fragmentation Pattern: Fragmentation may involve the loss of a hydrogen atom to form a
stable benzylic-type cation at m/z = 165. Further fragmentation of the ring system is also
possible but would likely result in less intense peaks.

General Experimental Protocol for MS:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Use a suitable ionization technique, most commonly electron ionization (EI) for
this type of compound.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer and detected.

Visualizations

Diagram 1: Hypothetical Synthesis and Purification Workflow for 1-Methylacenaphthylene

Synthesis: Friedel-Crafts Alkylation
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A conceptual workflow for the synthesis and purification of 1-Methylacenaphthylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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